molecular formula C11H16O2 B11963162 3-tert-Butyl-6-methylpyrocatechol CAS No. 2213-67-4

3-tert-Butyl-6-methylpyrocatechol

Cat. No.: B11963162
CAS No.: 2213-67-4
M. Wt: 180.24 g/mol
InChI Key: GXVJJTLDTNWPON-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butyl-6-methylpyrocatechol typically involves the alkylation of pyrocatechol with tert-butyl and methyl groups. One common method includes the use of tert-butyl alcohol and methyl iodide in the presence of a strong base such as potassium tert-butoxide . The reaction is carried out under an inert atmosphere to prevent oxidation and is followed by purification steps such as distillation and recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-tert-Butyl-6-methylpyrocatechol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-tert-Butyl-6-methylpyrocatechol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-tert-Butyl-6-methylpyrocatechol primarily involves its antioxidant properties. The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This antioxidant activity is attributed to the presence of hydroxyl groups on the benzene ring, which can undergo redox reactions to scavenge reactive oxygen species .

Comparison with Similar Compounds

Uniqueness: 3-tert-Butyl-6-methylpyrocatechol is unique due to the combined presence of both tert-butyl and methyl groups, which enhance its stability and reactivity compared to its analogs. This combination of substituents also imparts distinct physical and chemical properties, making it valuable in specific applications where enhanced antioxidant activity and stability are required .

Properties

CAS No.

2213-67-4

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

3-tert-butyl-6-methylbenzene-1,2-diol

InChI

InChI=1S/C11H16O2/c1-7-5-6-8(11(2,3)4)10(13)9(7)12/h5-6,12-13H,1-4H3

InChI Key

GXVJJTLDTNWPON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)(C)C)O)O

Origin of Product

United States

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